4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-23-16-12-17-18(28-10-9-27-17)13-19(16)29-21(23)22-20(24)8-5-11-30(25,26)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPXACFIFOHKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dioxino ring: This can be achieved through a cyclization reaction involving appropriate diol and aldehyde precursors.
Introduction of the thiazolylidene moiety: This step involves the reaction of a thiazole derivative with a suitable electrophile.
Attachment of the benzylsulfonyl group: This can be done through a sulfonylation reaction using benzylsulfonyl chloride and a base.
Formation of the final product: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis Methodology
The synthesis of 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide typically involves multi-step reactions. Common techniques used in the synthesis include:
- Reactions with Sulfonyl Chlorides : To introduce the sulfonamide group.
- Formation of Dioxin Rings : Achieved through specific cyclization reactions.
- Characterization Techniques : Such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for verification of structure and purity.
Biological Applications
Research indicates that compounds containing benzothiazole and dioxin moieties exhibit a range of biological activities. The potential applications of 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide include:
Enzyme Inhibition
Studies have shown that similar compounds can act as inhibitors for enzymes such as:
- α-glucosidase : Relevant in the management of Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Important for Alzheimer’s disease treatment.
A notable study synthesized related sulfonamides and assessed their inhibitory potential against these enzymes, demonstrating promising results that warrant further exploration .
Antimicrobial Activity
Compounds with benzothiazole structures have been documented to possess antimicrobial properties. The introduction of the sulfonamide group may enhance this activity by improving interaction with microbial targets.
Anticancer Potential
Research is ongoing to evaluate the anticancer properties of benzothiazole derivatives. The structural characteristics of 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide could contribute to its efficacy in targeting cancer cells.
Case Study 1: Enzyme Inhibition
In a study published in a peer-reviewed journal, researchers synthesized a series of new sulfonamides containing benzodioxane moieties. These compounds were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited significant inhibition compared to standard drugs .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The study highlighted several compounds that demonstrated activity against various bacterial strains, suggesting a potential therapeutic application for infections .
Mechanism of Action
The mechanism of action of (E)-4-(benzylsulfonyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key Analogous Compounds :
- Hydrazinecarbothioamides [4–6] : Contain phenylsulfonyl groups and hydrazinecarbothioamide backbones.
- 1,2,4-Triazole-3(4H)-thiones [7–9] : Feature triazole-thione cores with phenylsulfonyl substituents.
- S-Alkylated Triazoles [10–15] : Include halogenated aryl groups and alkylated sulfur atoms.
Functional Group Comparison :
| Compound Class | Target Compound | Analogs (e.g., [7–9]) |
|---|---|---|
| Core Structure | Dioxino-benzothiazole | 1,2,4-Triazole |
| Sulfonyl Group | Benzylsulfonyl (C₆H₅CH₂SO₂-) | Phenylsulfonyl (C₆H₅SO₂-) |
| Side Chain | Butanamide | Thione or S-alkylated ketones |
| Aromatic Substituents | 3-Methyl group on benzothiazole | 2,4-Difluorophenyl or halogenated aryl groups |
Impact of Benzylsulfonyl vs. However, this could reduce aqueous solubility, a trade-off observed in similar sulfonamide-based drugs .
Spectroscopic Properties
IR Spectroscopy :
- Target Compound : Expected C=O (amide) stretch at ~1660–1680 cm⁻¹ and S=O (sulfonyl) at ~1150–1250 cm⁻¹.
- Triazole-Thiones [7–9] : Absence of C=O (confirmed by IR), with C=S stretches at 1247–1255 cm⁻¹ and NH stretches at 3278–3414 cm⁻¹ .
NMR Spectroscopy :
- 1H-NMR : The target compound’s benzothiazole protons and methyl group would resonate in the aromatic (δ 7.0–8.5 ppm) and aliphatic (δ 2.0–3.0 ppm) regions, respectively.
- Analogs [4–15] : 2,4-Difluorophenyl protons appear as doublets (δ 6.8–7.5 ppm), while triazole protons are deshielded (δ 8.0–8.5 ppm) .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | Triazole-Thiones [7–9] | Hydrazinecarbothioamides [4–6] |
|---|---|---|---|
| Molecular Weight | ~450 g/mol (estimated) | 380–420 g/mol | 350–390 g/mol |
| Key Functional Groups | Benzylsulfonyl, Amide, Benzothiazole | Phenylsulfonyl, Thione, Triazole | Phenylsulfonyl, Hydrazine, C=S |
| Solubility | Low (predicted) | Moderate in DMSO | Low in H₂O, high in polar solvents |
| Bioactivity (Inferred) | Kinase inhibition, Anticancer | Antimicrobial | Unclear |
Table 2: IR Spectral Data
| Compound Class | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | NH Stretch (cm⁻¹) |
|---|---|---|---|
| Target Compound | 1660–1680 | N/A | 3200–3300 |
| Triazole-Thiones [7–9] | N/A | 1247–1255 | 3278–3414 |
| Hydrazinecarbothioamides [4–6] | 1663–1682 | 1243–1258 | 3150–3319 |
Biological Activity
The compound 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and various biological effects supported by research findings.
Synthesis Methods
The synthesis of 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiazole Core : The benzothiazole ring is synthesized through cyclization reactions involving appropriate thioketones and amines.
- Sulfonylation : The introduction of the benzylsulfonyl group is achieved via electrophilic substitution reactions.
- Amide Bond Formation : The final step involves the formation of the butanamide moiety through coupling reactions with butanoic acid derivatives.
Structural Features
The compound features a complex structure characterized by:
- A benzothiazole moiety which often imparts significant biological activity.
- A dioxin ring that may contribute to its reactivity and interaction with biological targets.
- A sulfonamide functional group which is known for its broad-spectrum pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to 4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds derived from benzothiazoles have shown activity against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of benzothiazole derivatives:
- Cell Line Studies : In human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range .
| Cell Line | Compound Tested | IC50 Value (μM) |
|---|---|---|
| MDA-MB-231 | Derivative A | 6.46 |
| SK-Hep-1 | Derivative B | 6.56 |
The mechanisms through which this compound exerts its biological effects may include:
- Radical Generation : Some studies suggest that compounds with similar structures can generate reactive oxygen species (ROS), leading to cytotoxicity in cancer cells .
- Inhibition of Key Enzymes : Benzothiazole derivatives have been shown to inhibit enzymes involved in cancer progression and inflammation .
Neuroprotective Effects
Preliminary investigations suggest that certain modifications to the benzothiazole structure may enhance neuroprotective properties:
- Ischemia Models : In models of ischemia/reperfusion injury, compounds demonstrated significant neuroprotective effects by attenuating neuronal injury and exhibiting antioxidant activity .
Study on Antiviral Activity
A study focusing on the antiviral potential of benzothiazole derivatives revealed that specific substitutions on the benzothiazole ring increased efficacy against viral infections. The structure–activity relationship (SAR) indicated that certain groups at the 4-position enhanced antiviral activity significantly .
Q & A
Q. What synthetic strategies are employed for constructing the benzodioxino-benzothiazole core in this compound?
The synthesis involves sequential steps:
- Condensation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 9–10) to form the sulfonamide intermediate.
- Cyclization : Using thionating agents (e.g., Lawesson’s reagent) to establish the benzothiazole ring.
- Substitution : Introducing the benzylsulfonyl group via nucleophilic aromatic substitution or palladium-catalyzed coupling. Critical parameters include pH control to avoid hydrolysis and temperature optimization (60–80°C) to prevent side reactions .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm) and carbon frameworks.
- IR Spectroscopy : Confirms sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and amide (C=O at 1650–1700 cm⁻¹) functionalities.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]+ expected within 0.001 Da accuracy).
- X-ray Crystallography : Resolves stereoelectronic arrangements of the fused heterocyclic system .
Q. What preliminary biological screening approaches are recommended?
- Enzyme Inhibition Assays : Measure IC₅₀ against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis).
- Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.
- Cytotoxicity Profiling : MTT/XTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. How can computational methods optimize the compound’s binding affinity to putative enzyme targets?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular Docking (AutoDock Vina) : Predict binding modes to targets like lipoxygenase (PDB: 1JNQ) with scoring functions (e.g., ΔG < −8 kcal/mol).
- Molecular Dynamics (AMBER) : Simulate ligand-protein stability over 100 ns trajectories to refine substituent modifications (e.g., sulfonyl group polarity adjustments) .
Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays?
- Pharmacokinetic Profiling : Measure logP (octanol-water partitioning) and metabolic stability (microsomal half-life) to assess membrane permeability.
- Proteomic Analysis (LC-MS/MS) : Identify off-target interactions in cellular lysates.
- Target Engagement Validation : Use cellular thermal shift assays (CETSA) to confirm binding in live cells .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives?
- Parallel Synthesis : Systematically vary substituents at the benzylsulfonyl (e.g., electron-withdrawing groups) and benzothiazole (e.g., alkyl chain extensions) positions.
- Multivariate Analysis (PCA) : Corrogate steric/electronic parameters (Hammett σ, molar refractivity) with IC₅₀ values.
- Isosteric Replacements : Replace benzodioxin oxygen with sulfur to evaluate ring rigidity effects .
Q. What advanced purification techniques address challenges in isolating stereoisomers?
- Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane:isopropanol (90:10) to resolve enantiomers (α > 1.2).
- Simulated Moving Bed (SMB) Chromatography : Scale up enantiomer separation for gram-scale synthesis.
- Dynamic Kinetic Resolution : Employ enzyme-metal catalysts (e.g., Candida antarctica lipase B with Pd) to prevent racemization during amide bond formation .
Methodological Notes
- Data Contradictions : If bioactivity varies between studies, compare assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or cell line genetic backgrounds.
- Theoretical Frameworks : Link SAR studies to conceptual models like enzyme-substrate induced fit or transition-state stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
